molecular formula C17H12F3N3O2S B2378663 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941944-02-1

2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No.: B2378663
CAS No.: 941944-02-1
M. Wt: 379.36
InChI Key: LBYLIJBBGKFXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. This compound is of significant interest in antibacterial research, particularly against multidrug-resistant pathogens. Structurally related N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent activity against clinically relevant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . Furthermore, this chemical class shows promising potential in oncology research. Difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent, selective, and mechanism-based inhibitors of histone deacetylase 6 (HDAC6) . HDAC6 is an important epigenetic target involved in cancer progression and neurodegenerative diseases. These inhibitors act through a unique mechanism where the zinc-bound water in the HDAC6 active site attacks the oxadiazole ring, leading to ring opening and the formation of a deprotonated difluoroacetylhydrazide as the active species, resulting in essentially irreversible inhibition . The compound's molecular structure integrates a benzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a (4-fluorobenzyl)thio group, offering researchers a versatile scaffold for structure-activity relationship studies in both antimicrobial and targeted cancer therapy applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-11-6-4-10(5-7-11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)2-1-3-13(15)20/h1-7H,8-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYLIJBBGKFXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Efficiency

Cyclization with CS₂ often requires excess reagent and extended reaction times. A biocatalytic approach using Candida antarctica lipase B (Novozym 435) improves yields (94%) under milder conditions.

S-Alkylation Side Reactions

Competitive oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen.

Amide Coupling

Direct alkylation of the benzamide’s nitrogen is challenging due to poor nucleophilicity. Alternative strategies include:

  • Mitsunobu Reaction : Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Ullmann Coupling : Copper-catalyzed C–N bond formation.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Classical Cyclization 65–75% Simple reagents Long reaction times
Biocatalytic 85–94% High yield, eco-friendly Enzyme cost
One-Pot 70–80% Reduced purification steps Requires specialized catalysts

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atoms in the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of a fluorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of fatty acid synthase (FAS), an enzyme involved in lipid metabolism. FAS is a target for cancer therapy due to its role in the proliferation of cancer cells. Studies have shown that 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can inhibit FAS activity in vitro, suggesting its potential as an anti-cancer agent.

Antiviral Activity

Research indicates that compounds containing the oxadiazole ring can exhibit antiviral properties. For instance, derivatives similar to this compound have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV). Molecular docking studies suggest strong binding affinities to viral proteins, indicating potential for development as antiviral agents .

Studies have explored the interactions of this compound with various biological targets to elucidate its pharmacological profile. The compound's ability to interact with specific molecular targets is essential for understanding its mechanism of action and potential therapeutic applications. Research has demonstrated that structural modifications can significantly influence biological activity.

Case Studies

Several case studies have focused on the synthesis and biological evaluation of this compound:

  • Inhibition of Fatty Acid Synthase : A study demonstrated that the compound effectively inhibited FAS activity in cancer cell lines. The results indicated a dose-dependent response with significant reductions in fatty acid synthesis compared to control groups.
  • Antiviral Efficacy : Another study explored the antiviral properties against TMV. The compound exhibited notable inhibitory effects on viral replication at specific concentrations, outperforming traditional antiviral agents like ribavirin .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Class

LMM5 and LMM11 (Antifungal Agents)
  • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Feature Target Compound LMM5 LMM11
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
5-Position Substituent 4-Fluorobenzylthio 4-Methoxyphenylmethyl Furan-2-yl
Benzamide Substituent 2,6-Difluoro Benzyl(methyl)sulfamoyl Cyclohexyl(ethyl)sulfamoyl
Biological Target GSK3B (inferred) Thioredoxin reductase (Trr1) Thioredoxin reductase (Trr1)
Activity Not explicitly reported Antifungal (C. albicans) Antifungal (C. albicans)

Key Insights :

  • Unlike LMM5/LMM11, the target lacks a sulfamoyl group, which is critical for Trr1 inhibition, suggesting divergent biological targets .
NO-INN-OXDs (Anti-inflammatory Agents)
  • Example: 2-(2,6-Dichloro-4-((5-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenoxy)ethyl nitrate (11h) .
Feature Target Compound Compound 11h
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole
5-Position Substituent 4-Fluorobenzylthio Chlorobenzoyl-indolylmethyl
Additional Groups 2,6-Difluorobenzamide Nitrate ester, dichlorophenyl
Biological Target GSK3B (inferred) Anti-inflammatory pathways

Key Insights :

  • The target’s fluorinated benzamide contrasts with 11h’s nitrate ester , which is associated with anti-inflammatory nitric oxide release .
  • Both compounds exploit the oxadiazole scaffold for stability but diverge in functional group-driven applications.

Heterocyclic Analogues: 1,2,4-Triazoles and 1,3,4-Thiadiazoles

1,2,4-Triazole Derivatives (Compounds 7–9)
  • Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones .
Feature Target Compound Compound 7–9
Core Structure 1,3,4-Oxadiazole 1,2,4-Triazole
Aromatic Substituents 2,6-Difluorophenyl 2,4-Difluorophenyl
Key Functional Groups Thioether (S-CH₂) Sulfonyl, thione (C=S)
Tautomerism Not observed Thione-thiol equilibrium

Key Insights :

  • The 1,2,4-triazole core in compounds 7–9 allows tautomerism, which is absent in the rigid oxadiazole structure of the target compound .
  • Both classes exhibit strong C=S absorption bands in IR spectra (~1247–1255 cm⁻¹), but the target’s oxadiazole lacks NH groups, simplifying its spectral profile .
1,3,4-Thiadiazole Derivative (N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide)
Feature Target Compound Compound
Core Structure 1,3,4-Oxadiazole 1,3,4-Thiadiazole
Aromatic Substituents 4-Fluorobenzyl 2,4-Dichlorophenyl
Functional Groups Benzamide, thioether Carbamoyl, dichlorophenyl
Electron Effects Oxygen in oxadiazole Sulfur in thiadiazole

Key Insights :

  • The 2,4-dichlorophenyl group in the thiadiazole derivative may confer higher hydrophobicity than the target’s fluorobenzyl group .

Physicochemical and Pharmacokinetic Comparison

Compound Molecular Weight (g/mol) Predicted logP Solubility
Target Compound 436.41 ~3.5 Low (lipophilic)
LMM5 ~550 (estimated) ~4.2 Moderate
Compound 11h ~600 (estimated) ~4.8 Low
Compound Not reported ~3.9 Not reported

Key Insights :

  • The target’s lower molecular weight and fluorine content may favor better bioavailability compared to bulkier analogs like LMM5 and 11h .
  • Fluorine atoms in the target and LMM5 enhance metabolic stability by resisting oxidative degradation .

Biological Activity

The compound 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. Oxadiazole compounds are known for their potential as therapeutic agents due to their ability to inhibit various biological targets. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H14F2N4OS\text{C}_{15}\text{H}_{14}\text{F}_2\text{N}_4\text{OS}

This structure features a difluorobenzene moiety, a thioether linkage with a 4-fluorobenzyl group, and an oxadiazole ring that is critical for its biological activity.

  • Kinase Inhibition :
    • The oxadiazole core has been shown to exhibit potent inhibitory activity against various kinases such as EGFR (Epidermal Growth Factor Receptor), FAK (Focal Adhesion Kinase), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These kinases are crucial in cancer cell proliferation and angiogenesis .
    • Molecular docking studies indicate that the compound binds effectively to the active sites of these kinases, suggesting a competitive inhibition mechanism.
  • Antimicrobial Activity :
    • Preliminary studies indicate that compounds with similar oxadiazole structures demonstrate antimicrobial properties, particularly against gram-positive bacteria. The presence of the thioether group may enhance membrane permeability and bioavailability .
  • Anticancer Properties :
    • In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cancer types range from 0.47 to 1.4 µM, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

Activity TypeTarget/AssayIC50 Value (µM)Reference
Kinase InhibitionEGFR0.92
FAK0.75
VEGFR-20.85
AntimicrobialGram-positive bacteria5.0
AnticancerVarious cancer cell lines0.47 - 1.4

Case Studies

  • EGFR Inhibition in Lung Cancer :
    • A study evaluated the effects of the compound on non-small cell lung cancer (NSCLC) models, demonstrating reduced cell viability and induction of apoptosis through EGFR pathway modulation.
  • Antimicrobial Efficacy :
    • In vitro testing against Staphylococcus aureus showed that the compound significantly inhibited bacterial growth, supporting its potential as an antimicrobial agent.
  • Combination Therapy Potential :
    • Research indicates that when used in combination with conventional chemotherapeutics, this compound enhances therapeutic efficacy and reduces drug resistance in cancer cells.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-difluoro-N-((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols. A common approach involves:

Thioether Formation : Reacting 4-fluorobenzyl mercaptan with 2-chloro-1,3,4-oxadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the oxadiazole-thioether intermediate .

Amide Coupling : The intermediate is then reacted with 2,6-difluorobenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM, monitored by TLC for completion .

  • Critical Parameters : Yield optimization (60–75%) depends on temperature control (0–5°C during coupling), solvent purity, and stoichiometric ratios (1:1.2 for benzoyl chloride:intermediate) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR :
  • Aromatic protons: Doublets in δ 7.2–8.1 ppm (fluorinated benzyl/benzamide groups) .
  • Oxadiazole methylene: Singlet at δ 4.8–5.0 ppm (CH₂ linked to oxadiazole) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ (amide), C-F stretches at 1100–1250 cm⁻¹ .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. What safety protocols are recommended for handling this compound during synthesis and biological testing?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods due to potential dust inhalation hazards .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxadiazole ring .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with 10% NaHCO₃, and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variability) across studies?

  • Methodological Answer :

  • Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
  • IC₅₀ of 1.2 µM (HeLa cells) vs. 8.7 µM (HEK293) may reflect differential membrane permeability .
  • Control Experiments : Validate purity via HPLC (>95%) to rule out impurity-driven artifacts .
  • Statistical Reproducibility : Perform triplicate assays with positive controls (e.g., doxorubicin) to calibrate inter-lab variability .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies, particularly regarding metabolic stability?

  • Methodological Answer :

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Key vulnerabilities:
  • Oxadiazole ring oxidation (major metabolite at m/z +16) .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) at the benzamide para-position to reduce CYP3A4-mediated degradation .
  • Prodrug Design : Mask the amide as a pivaloyloxymethyl ester to enhance oral bioavailability .

Q. How can molecular docking studies elucidate the compound’s mechanism of action against specific enzyme targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with fluorobenzyl-binding pockets (e.g., EGFR kinase, PARP-1) based on structural analogs .
  • Docking Workflow :

Prepare ligand (AMBER force field) and receptor (PDB: 1M17 for EGFR).

Perform rigid/flexible docking (AutoDock Vina) with grid center on ATP-binding site.

Validate poses via MD simulations (50 ns) to assess binding stability (RMSD <2 Å) .

  • Key Interactions : Hydrogen bonds between oxadiazole NH and Thr766 (EGFR), and π-π stacking of fluorobenzyl with Phe723 .

Data Contradiction Analysis

Q. Why do crystallographic data (e.g., bond angles) from single-crystal XRD sometimes conflict with computational models?

  • Methodological Answer :

  • Experimental Artifacts : Crystal packing forces (e.g., C–H···F interactions) may distort bond angles vs. gas-phase DFT calculations .
  • Resolution Limits : XRD data with R factor >0.05 (e.g., 0.049 in ) introduce minor deviations.
  • Mitigation : Compare with neutron diffraction data or high-level CCSD(T) calculations to reconcile differences .

Experimental Design

Q. How to design a SAR study to evaluate the role of fluorine substitution in this compound’s bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with –H, –Cl, or –CF₃ at the 2,6-difluorobenzamide position .
  • Assay Matrix : Test against a panel of kinase inhibitors (IC₅₀) and logP measurements (HPLC) to correlate hydrophobicity with activity.
  • Data Interpretation : Use QSAR models (e.g., CoMFA) to map electrostatic contributions of fluorine to binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.